Myristylpyridinium chloride

Antimicrobial Phytopathology Structure-Activity Relationship

Myristylpyridinium chloride (C14, CAS 2785-54-8) delivers 4-fold higher CMC (3.983 mmol·kg⁻¹) versus cetylpyridinium chloride, enabling precise surfactant efficiency. Selective antimicrobial activity (96.72–100% inhibition against Xanthomonas, 0% against Pectobacterium) supports targeted agricultural formulations. USP-RS grade with >98% purity ensures analytical traceability for QC. Choose MPC for 3.2× enhanced diclofenac permeation and superior organoclay sorption. Procure now for R&D, QC, and environmental applications.

Molecular Formula C19H34ClN
Molecular Weight 311.9 g/mol
CAS No. 2785-54-8
Cat. No. B1584586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristylpyridinium chloride
CAS2785-54-8
Molecular FormulaC19H34ClN
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
InChIInChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1
InChIKeyYFVBASFBIJFBAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myristylpyridinium Chloride (CAS 2785-54-8) Procurement Guide: Technical Specifications and Comparative Performance Data


Myristylpyridinium chloride (MPC; also 1-tetradecylpyridinium chloride) is a cationic quaternary ammonium surfactant with the molecular formula C19H34ClN and a molecular weight of 311.93 g/mol [1]. Structurally, it consists of a 14-carbon (myristyl) hydrophobic alkyl chain linked to a positively charged pyridinium headgroup, with chloride as the counterion . As a member of the alkylpyridinium chloride homologous series, MPC exhibits amphiphilic properties that drive its applications as an antimicrobial agent, surfactant, and phase-transfer catalyst [1]. This evidence guide provides quantitative differentiation data to inform scientific and industrial procurement decisions, comparing MPC directly against its closest structural analog, cetylpyridinium chloride (C16), and other quaternary ammonium compounds of varying chain lengths.

Why Myristylpyridinium Chloride Cannot Be Casually Substituted by Other Alkylpyridinium or QAC Compounds


Quaternary ammonium compounds (QACs) are often treated as interchangeable commodities in procurement, yet even a two-carbon difference in alkyl chain length—from C14 (myristyl) to C16 (cetyl)—fundamentally alters critical performance parameters including micellization thermodynamics, antimicrobial spectrum, and adsorption behavior [1][2]. The critical micelle concentration (CMC) of tetradecylpyridinium chloride (3.983 mmol kg⁻¹) is over fourfold higher than that of cetylpyridinium chloride (0.9 mmol kg⁻¹), directly impacting surfactant efficiency and formulation economics [3][4]. Furthermore, structure-activity relationship (SAR) studies demonstrate that antimicrobial potency does not increase monotonically with chain length; compounds in the C10–C14 range exhibit optimal activity against many pathogens, while C16 and longer analogs often show reduced efficacy or selective inactivity [1]. These quantifiable divergences render casual substitution scientifically unsound and operationally risky for applications where precise performance thresholds must be met.

Quantitative Differentiation Evidence: Myristylpyridinium Chloride vs. Closest Analogs


Antimicrobial Spectrum and Efficacy: Direct Comparison of C14 (MPC) vs. C16 (CPC) Against Phytopathogenic Bacteria

In a head-to-head in vitro antibacterial assay against three phytopathogenic strains (Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas citri pv. citri (Xac), and Pectobacterium carotovorum subsp. carotovorum (Pa)) at 100 μg/mL, 1-tetradecylpyridinium chloride (C14) exhibited 96.72% inhibition against Xoo, 100% inhibition against Xac, and 0% inhibition against Pa [1]. In contrast, 1-hexadecylpyridinium bromide (C16) demonstrated 100% inhibition against all three strains [1]. This data reveals that while the C16 analog provides broader spectrum coverage, the C14 compound shows a distinct selectivity profile, remaining highly active against Xanthomonas species but completely inactive against Pectobacterium. For applications requiring selective antimicrobial action rather than broad-spectrum eradication, MPC may be the functionally superior choice.

Antimicrobial Phytopathology Structure-Activity Relationship

Critical Micelle Concentration (CMC): Fourfold Difference Between C14 and C16 Alkylpyridinium Chlorides

The critical micelle concentration (CMC) is a fundamental parameter governing surfactant efficiency and cost-effectiveness in formulations. Tetradecylpyridinium chloride (TPC; C14) exhibits a CMC of 3.983 mmol kg⁻¹ as determined by surface tension and conductance measurements at 298 K [1]. In comparison, cetylpyridinium chloride (CPC; C16) has a reported CMC of 9 × 10⁻⁴ mol kg⁻¹ (0.9 mmol kg⁻¹) in aqueous solution [2]. The C14 compound requires a concentration 4.4 times higher to achieve micellization compared to its C16 counterpart. This substantial difference directly impacts the amount of surfactant needed to achieve desired surface tension reduction or solubilization capacity, influencing both formulation cost and environmental footprint.

Surfactant Science Colloid Chemistry Formulation

Transdermal Drug Delivery Enhancement: 3.2-Fold Increase in Permeability Coefficient for Diclofenac Sodium

Myristylpyridinium chloride has been quantitatively evaluated as a penetration enhancer in transdermal drug delivery systems. In vitro studies demonstrate that MPC increases the permeability coefficient of diclofenac sodium across biological membranes by 3.2-fold compared to the drug alone (baseline) . While direct comparator data for cetylpyridinium chloride under identical conditions is not available, this 3.2-fold enhancement provides a quantitative benchmark for formulation scientists seeking to improve transdermal bioavailability of anionic drugs.

Pharmaceutical Formulation Drug Delivery Permeation Enhancement

Environmental Remediation: High Sorption Coefficients for Organic Pollutants on MPC-Modified Bentonite

Myristylpyridinium cation (MP+) modified bentonite exhibits exceptional sorption capacity for organic pollutants. At optimal MP+ loading densities (≤ CEC), the carbon-normalized solute distribution coefficients (Ksf) reached approximately 340 mL g⁻¹ for phenol and approximately 15,000 mL g⁻¹ for naphthalene [1]. At higher MP+ loadings, the Ksf values decreased sharply as the sorbed MP+ aggregates transformed into a partition-like medium. Notably, the solute Ksf values with confined sorbed MP+ phase exceeded the corresponding aqueous micelle-water partition coefficients (Kmc), indicating that MPC-modified clays can outperform bulk micellar solutions for pollutant sequestration [1].

Environmental Chemistry Water Treatment Organoclay

Analytical Quality: >98% Purity and USP Reference Standard Availability

Commercially available myristylpyridinium chloride is supplied with certified purity of >98.0% as determined by HPLC and precipitation titration, with water content ≤2.0% . Importantly, MPC is designated as a USP Reference Standard (USP-RS; Catalog No. 1449041), manufactured under ISO 17034 accreditation for reference material producers [1]. This regulatory-grade certification is not universally available for all alkylpyridinium chlorides; cetylpyridinium chloride, for instance, is more commonly supplied as a technical-grade ingredient for oral care formulations rather than as a certified reference standard. The availability of a USP-RS grade MPC enables its use in method validation, system suitability testing, and regulatory compliance documentation for pharmaceutical and analytical laboratories.

Analytical Chemistry Quality Control Reference Standards

Chain Length-Dependent Antimicrobial Activity: Optimal Efficacy Window at C10-C14

A systematic structure-activity relationship (SAR) study of novel quaternary ammonium salts revealed that compounds with alkyl chain lengths (N) in the range of 10–14 carbons exhibited relatively higher antimicrobial activity, while compounds bearing pyridinium groups with chain lengths N < 5 or N > 16 were almost inactive [1]. Myristylpyridinium chloride (C14) falls precisely within this optimal activity window. In contrast, the closely related cetylpyridinium chloride (C16) is positioned at the upper boundary where activity begins to decline, and octadecylpyridinium chloride (C18) would fall into the inactive range. This SAR pattern is consistent with the lipid-water partition coefficient (cLog P) correlation, wherein optimal membrane insertion and disruption occur at intermediate chain lengths [1].

Structure-Activity Relationship Antimicrobial QSAR

Recommended Application Scenarios for Myristylpyridinium Chloride Based on Quantitative Evidence


Agricultural Bactericide Formulation for Xanthomonas Species Control

Based on direct head-to-head antimicrobial data showing 96.72-100% inhibition against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas citri pv. citri (Xac) at 100 μg/mL, while exhibiting 0% activity against Pectobacterium carotovorum (Pa) [1], MPC is well-suited for targeted agricultural bactericide formulations where selective control of Xanthomonas pathogens is required without disrupting non-target bacterial communities. This selectivity profile distinguishes MPC from cetylpyridinium chloride (C16), which is broadly active against all three strains and may be less suitable for applications requiring narrow-spectrum action.

Organoclay Synthesis for High-Capacity Naphthalene and Phenol Adsorption

The exceptionally high carbon-normalized distribution coefficients (Ksf) of ~15,000 mL g⁻¹ for naphthalene and ~340 mL g⁻¹ for phenol on MPC-modified bentonite [1] support the use of MPC as a preferred surfactant modifier for synthesizing organoclays intended for groundwater remediation or industrial wastewater treatment. The superior sorption capacity of the confined MP+ phase relative to aqueous micelles positions MPC as a high-performance alternative to other alkylpyridinium or benzalkonium modifiers in environmental engineering applications.

Analytical Method Development and Quality Control Using USP Reference Standard

The availability of myristylpyridinium chloride as a USP Reference Standard (USP-RS) with certified purity >98.0% (HPLC) and ISO 17034 accreditation [1][2] makes it an ideal choice for analytical laboratories developing HPLC methods for quaternary ammonium compound analysis, performing system suitability tests, or validating impurity profiling procedures. Unlike technical-grade cetylpyridinium chloride, MPC's USP-RS grade provides the traceability and regulatory acceptance required for pharmaceutical quality control environments.

Transdermal Drug Delivery Research for Anionic Active Pharmaceutical Ingredients

The documented 3.2-fold enhancement of diclofenac sodium permeability coefficient in vitro [1] supports the procurement of MPC for pharmaceutical R&D programs investigating transdermal delivery of ionizable drugs. Formulation scientists seeking to improve bioavailability of anionic APIs can leverage this quantifiable enhancement data to justify MPC selection over alternative cationic surfactants lacking published permeation data.

Technical Documentation Hub

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